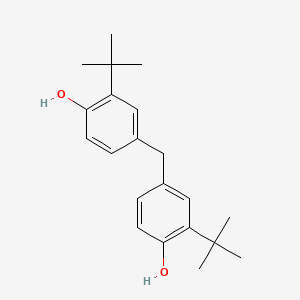
4,4'-Methylenebis(2-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2-tert-butylphenol) is a synthetic organic compound with the molecular formula C₂₉H₄₄O₂. It is commonly used as an antioxidant in various industrial applications, including lubricants, plastics, and rubber. This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and stability of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-tert-butylphenol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-tert-butylphenol) often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity. The product is usually purified through recrystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
4,4’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential effects on cellular oxidative stress and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in biological systems.
Industry: Widely used in the production of lubricants, plastics, and rubber to enhance their stability and lifespan
Mécanisme D'action
The primary mechanism of action of 4,4’-Methylenebis(2-tert-butylphenol) involves its antioxidant properties. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action helps in stabilizing materials and biological systems by inhibiting the chain reactions that lead to oxidative degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
- 4,4’-Thiobis(3-methyl-6-tert-butylphenol)
Uniqueness
4,4’-Methylenebis(2-tert-butylphenol) is unique due to its high thermal stability and effectiveness as an antioxidant. Its structure, with two tert-butyl groups on each phenol ring, provides steric hindrance that enhances its stability and prevents oxidative degradation more effectively than some of its analogs .
Propriétés
Numéro CAS |
32861-23-7 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-12-14(7-9-18(16)22)11-15-8-10-19(23)17(13-15)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |
Clé InChI |
QNMWLULXCIMCGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


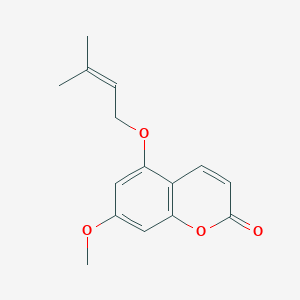
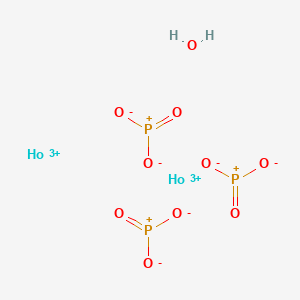


![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
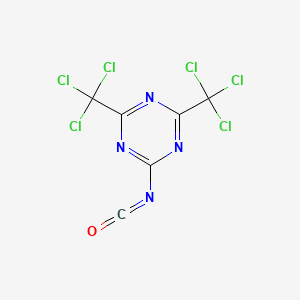
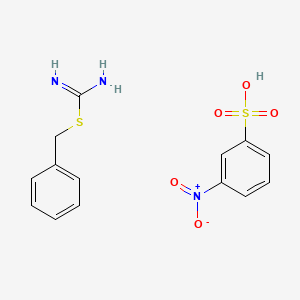
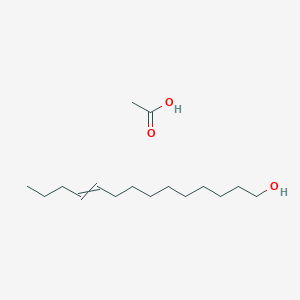

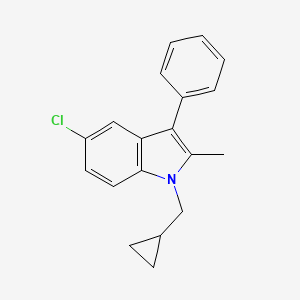
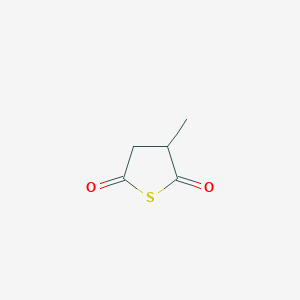

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
